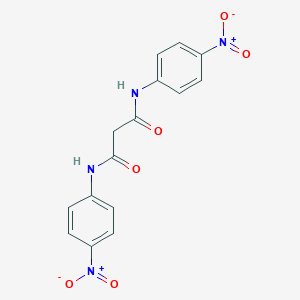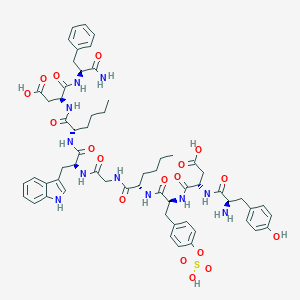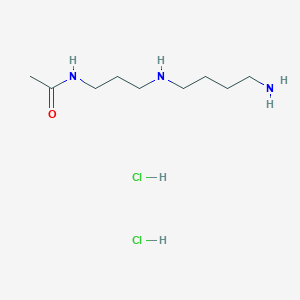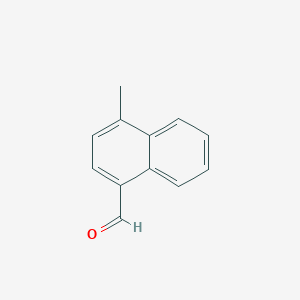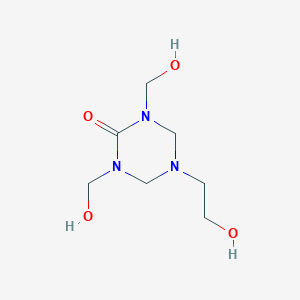
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- (THPTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. THPTA is a water-soluble ligand that is commonly used in metal-catalyzed reactions.
Mecanismo De Acción
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- acts as a bidentate ligand, meaning that it can bind to a metal ion at two different sites. This property makes it useful in metal-catalyzed reactions, as it can stabilize the intermediate species formed during the reaction. 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- can also act as a reducing agent, making it useful in certain reactions that require a reducing agent.
Efectos Bioquímicos Y Fisiológicos
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and has been used in various biological applications, including the synthesis of bioconjugates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- in lab experiments is its water solubility, which makes it easy to handle and store. 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- is also relatively stable, making it useful in reactions that require prolonged reaction times. However, 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- has some limitations, including its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- in scientific research. One potential area of research is the development of new synthetic methodologies that use 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- as a ligand. Another area of research is the exploration of the biological properties of 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- and its potential use in drug discovery.
Conclusion
In conclusion, 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- is a unique chemical compound that has gained significant attention in scientific research due to its properties. It is commonly used as a ligand in metal-catalyzed reactions and has been found to be useful in the synthesis of various organic compounds. 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- has several advantages, including its water solubility and stability, but also has some limitations, including its relatively high cost. There are several future directions for the use of 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- in scientific research, including the development of new synthetic methodologies and the exploration of its biological properties.
Métodos De Síntesis
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- can be synthesized by reacting cyanuric acid with formaldehyde and ethylene glycol. The resulting product is then treated with sodium borohydride to produce 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-. This synthesis method has been widely used and has been found to be effective in producing high yields of 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-.
Aplicaciones Científicas De Investigación
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- has been extensively used in scientific research due to its unique properties. It is commonly used as a ligand in metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions. 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- has also been found to be useful in the synthesis of various organic compounds, including pharmaceuticals.
Propiedades
Número CAS |
1852-21-7 |
|---|---|
Nombre del producto |
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- |
Fórmula molecular |
C7H15N3O4 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C7H15N3O4/c11-2-1-8-3-9(5-12)7(14)10(4-8)6-13/h11-13H,1-6H2 |
Clave InChI |
PGGPMGYZMXPCOB-UHFFFAOYSA-N |
SMILES |
C1N(CN(C(=O)N1CO)CO)CCO |
SMILES canónico |
C1N(CN(C(=O)N1CO)CO)CCO |
Otros números CAS |
1852-21-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




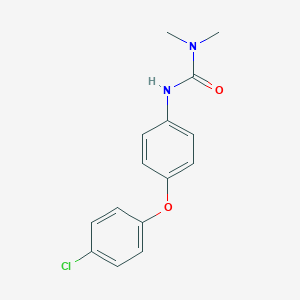
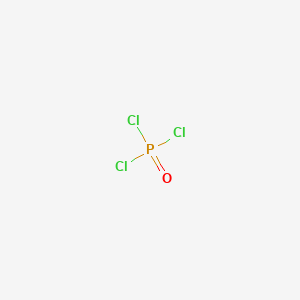
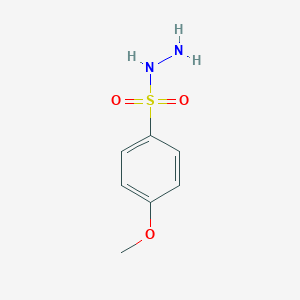
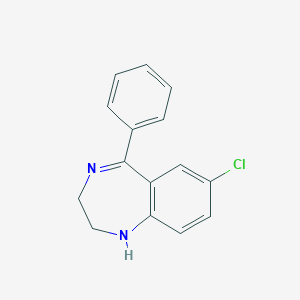
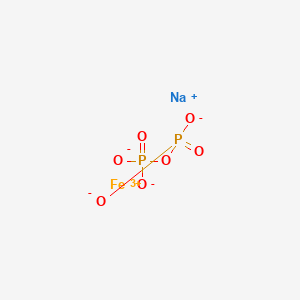
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)
![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)

